(R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Overview
Description
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of 8-nitronaphthalene to yield 8-aminotetralin, which is then subjected to hydroxylation under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol may involve large-scale catalytic hydrogenation processes using high-pressure reactors and specialized catalysts to ensure high yield and purity. The hydroxylation step can be optimized using various oxidizing agents and reaction conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 8-keto-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 8-amino-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may influence signaling pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Aminotetralin: Lacks the hydroxyl group, making it less versatile in chemical reactions.
8-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group, limiting its biological interactions.
1,2,3,4-Tetrahydronaphthalene: Lacks both functional groups, making it less reactive.
Uniqueness
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
624729-67-5 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2/t8-/m1/s1 |
InChI Key |
SSTODPPMEPQZQJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1O)C(=CC=C2)N |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)N |
Origin of Product |
United States |
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